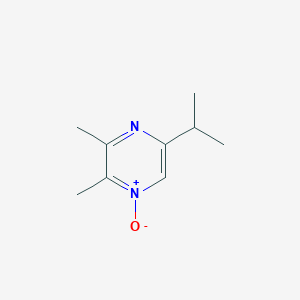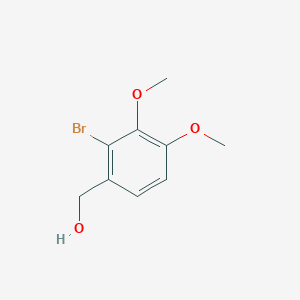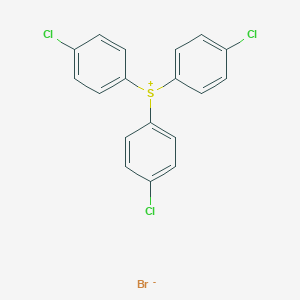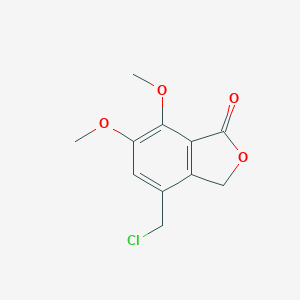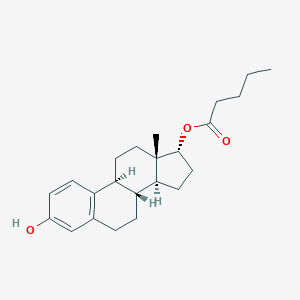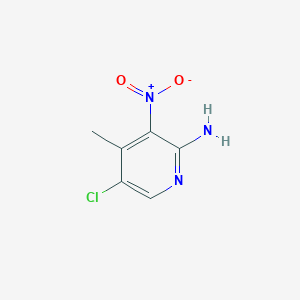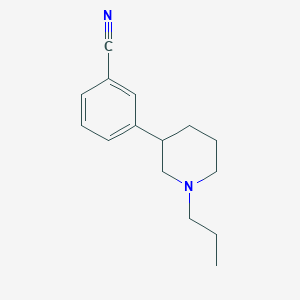
3-(3-Cyanophenyl)-N-n-propylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Cyanophenyl)-N-n-propylpiperidine, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP belongs to the class of NMDA receptor antagonists, which are known for their ability to block the activity of the N-methyl-D-aspartate (NMDA) receptor in the brain. This receptor plays a crucial role in the regulation of synaptic plasticity, learning, and memory. Therefore, CPP has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mechanism Of Action
3-(3-Cyanophenyl)-N-n-propylpiperidine acts as a non-competitive antagonist of the NMDA receptor, which means that it binds to a site on the receptor that is distinct from the glutamate binding site. By blocking the activity of the NMDA receptor, 3-(3-Cyanophenyl)-N-n-propylpiperidine can prevent the influx of calcium ions into the neuron, which is known to be a key mediator of excitotoxicity and neuronal damage.
Biochemical And Physiological Effects
3-(3-Cyanophenyl)-N-n-propylpiperidine has been shown to have a variety of biochemical and physiological effects in the brain. For example, 3-(3-Cyanophenyl)-N-n-propylpiperidine can reduce the release of glutamate, a neurotransmitter that is involved in excitatory signaling in the brain. 3-(3-Cyanophenyl)-N-n-propylpiperidine can also reduce the production of reactive oxygen species, which are known to contribute to neuronal damage in various neurological disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-(3-Cyanophenyl)-N-n-propylpiperidine in lab experiments is its specificity for the NMDA receptor. Unlike other NMDA receptor antagonists, such as ketamine or phencyclidine, 3-(3-Cyanophenyl)-N-n-propylpiperidine does not interact with other receptors in the brain. This makes it a valuable tool for investigating the specific role of the NMDA receptor in various neurological disorders. However, one limitation of using 3-(3-Cyanophenyl)-N-n-propylpiperidine is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 3-(3-Cyanophenyl)-N-n-propylpiperidine. One area of interest is the potential therapeutic applications of 3-(3-Cyanophenyl)-N-n-propylpiperidine in various neurological disorders. For example, 3-(3-Cyanophenyl)-N-n-propylpiperidine has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Further research is needed to determine whether these effects can be translated into effective therapies for humans.
Another area of interest is the development of more potent and selective NMDA receptor antagonists. While 3-(3-Cyanophenyl)-N-n-propylpiperidine is a valuable tool for investigating the role of the NMDA receptor in various neurological disorders, it has relatively low potency and selectivity compared to other NMDA receptor antagonists. Therefore, there is a need for the development of more potent and selective compounds that can be used to investigate the specific role of the NMDA receptor in various neurological disorders.
Conclusion:
In conclusion, 3-(3-Cyanophenyl)-N-n-propylpiperidine is a valuable tool for investigating the role of the NMDA receptor in various neurological disorders. Its specificity for the NMDA receptor makes it a valuable tool for investigating the specific role of this receptor in various neurological disorders. While there are some limitations to its use in lab experiments, its potential therapeutic applications and the development of more potent and selective NMDA receptor antagonists make it an important area of research in the field of neuroscience.
Synthesis Methods
3-(3-Cyanophenyl)-N-n-propylpiperidine can be synthesized using a variety of methods, including the reaction of 3-cyanophenylmagnesium bromide with N-n-propylpiperidine-4-carboxaldehyde, or the reaction of 3-cyanobenzaldehyde with N-n-propylpiperidine in the presence of a reducing agent such as sodium borohydride. The purity and yield of the synthesized 3-(3-Cyanophenyl)-N-n-propylpiperidine can be improved by using various purification techniques such as column chromatography or recrystallization.
Scientific Research Applications
3-(3-Cyanophenyl)-N-n-propylpiperidine has been widely used in scientific research to investigate the role of the NMDA receptor in various neurological disorders. For example, 3-(3-Cyanophenyl)-N-n-propylpiperidine has been used to study the mechanisms underlying epilepsy, stroke, and traumatic brain injury. 3-(3-Cyanophenyl)-N-n-propylpiperidine has also been used to investigate the role of the NMDA receptor in learning and memory processes.
properties
CAS RN |
150336-90-6 |
|---|---|
Product Name |
3-(3-Cyanophenyl)-N-n-propylpiperidine |
Molecular Formula |
C15H20N2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
3-(1-propylpiperidin-3-yl)benzonitrile |
InChI |
InChI=1S/C15H20N2/c1-2-8-17-9-4-7-15(12-17)14-6-3-5-13(10-14)11-16/h3,5-6,10,15H,2,4,7-9,12H2,1H3 |
InChI Key |
GQRIAOUUYRIMLH-UHFFFAOYSA-N |
SMILES |
CCCN1CCCC(C1)C2=CC=CC(=C2)C#N |
Canonical SMILES |
CCCN1CCCC(C1)C2=CC=CC(=C2)C#N |
synonyms |
3-(3-cyanophenyl)-N-n-propylpiperidine 3-(3-cyanophenyl)-N-n-propylpiperidine monohydrochloride 3-(3-cyanophenyl)-N-n-propylpiperidine monohydrochloride, (R)-isomer 3-(3-cyanophenyl)-N-n-propylpiperidine monohydrochloride, (S)-isomer 3-(3-cyanophenyl)-N-n-propylpiperidine, (R)-isomer 3-(3-cyanophenyl)-N-n-propylpiperidine, (S)-isomer DS 121 DS-121 DS121 cpd |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




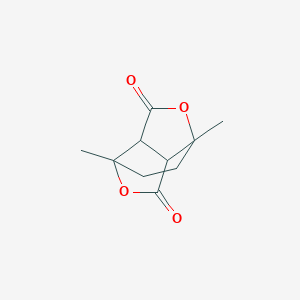
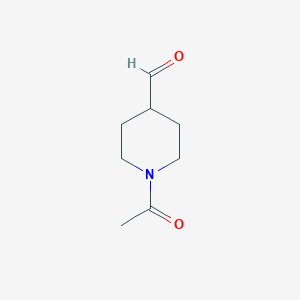
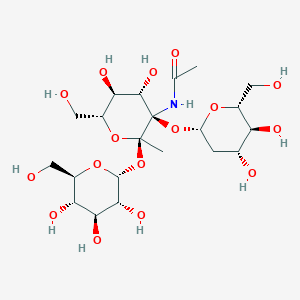
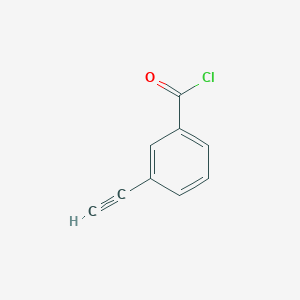
![1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone](/img/structure/B137770.png)
![4-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B137772.png)
![6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,10,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,12-dione](/img/structure/B137775.png)
